N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide
Brand Name: Vulcanchem
CAS No.: 853344-44-2
VCID: VC16033720
InChI: InChI=1S/C16H16N2S.2BrH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H
SMILES:
Molecular Formula: C16H18Br2N2S
Molecular Weight: 430.2 g/mol

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide

CAS No.: 853344-44-2

Cat. No.: VC16033720

Molecular Formula: C16H18Br2N2S

Molecular Weight: 430.2 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide - 853344-44-2

Specification

CAS No. 853344-44-2
Molecular Formula C16H18Br2N2S
Molecular Weight 430.2 g/mol
IUPAC Name N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine;dihydrobromide
Standard InChI InChI=1S/C16H16N2S.2BrH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H
Standard InChI Key HJRZOJKREXSVSE-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br

Introduction

Synthesis

The synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine typically involves the reaction of 2-(2-thienyl)quinoline with isopropylamine in the presence of a catalyst. To obtain the dihydrobromide salt, the synthesized amine would be treated with hydrobromic acid. Industrial production often employs automated reactors to optimize reaction conditions for high yield and purity.

Applications and Research Findings

Compound NameStructure/CharacteristicsBiological Activity
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochlorideQuinoline core with isopropyl and thienyl groupsAntimicrobial and anticancer properties
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromideQuinoline core with morpholine and thienyl groupsAntimicrobial and anticancer activities
2-Thiophenecarboxylic acidThiophene ring with carboxylic acid functionalityDifferent reactivity profile

The table highlights compounds with similar structures and their biological activities, providing context for the potential applications of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide.

Future Directions

Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide. Its unique combination of functional groups makes it a valuable candidate for studies focusing on novel therapeutic agents.

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